Differential Impact of N-Methylvaline on cdc2/cdk5 Kinase Substrate Specificity Compared to Proline and Other N-Methyl Amino Acids
In a study examining the substrate specificity of cdc2 and cdk5 kinases, substituting proline with N-methylamino acids (including L-N-methylvaline, L-N-methylalanine, L-N-methylleucine, and sarcosine) in a peptide substrate significantly altered the Michaelis constant (Km). While substitution with proline homologs only increased Km by 2- to 4-fold, substitution with the N-methylamino acid group, which includes N-methylvaline, led to a much larger 7- to 40-fold increase in Km for cdc2 kinase [1]. This indicates a substantial, class-wide difference in how these kinases recognize and process N-methylated peptides compared to non-methylated ones. Within this group, the range of Km increase (7- to 40-fold) also suggests that the specific side chain of each N-methylamino acid (e.g., valine vs. alanine) can fine-tune the interaction, making the selection of N-methylvaline over other N-methylamino acids a critical parameter for modulating kinase activity.
| Evidence Dimension | Kinase Substrate Affinity (Km fold-change) |
|---|---|
| Target Compound Data | L-N-methylvaline: 7- to 40-fold increase in Km |
| Comparator Or Baseline | Proline: 2- to 4-fold increase in Km (baseline); Proline homologs (L-pipecolic acid, L-azetidine-2-carboxylic acid): 2- to 4-fold increase in Km |
| Quantified Difference | N-methylamino acid substitution (including N-methylvaline) caused a Km increase 3.5 to 10 times greater than that of proline or its homologs. |
| Conditions | cdc2 kinase assay with a vimentin-derived peptide substrate. The study assessed a panel of peptides where the proline residue was replaced with various N-methylamino acids and proline analogs. |
Why This Matters
This quantitative difference demonstrates that N-methylation, combined with a valine side chain, profoundly alters the interaction with clinically relevant kinases, a property that can be exploited for designing selective inhibitors or specific substrates.
- [1] National Centre for Text Mining (NaCTeM). (n.d.). Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5. Retrieved from University of Manchester FACTA+ service. View Source
